Technical Documentation Center
4-Methyl-1-(3-triethoxysilylpropyl)- piperazine Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
Protocol: Covalent Tethering of Piperazine to Mesoporous Silica SBA-15
Protocol: Covalent Tethering of Piperazine to Mesoporous Silica SBA-15
For Enhanced CO₂ Capture and pH-Responsive Guest Delivery
Executive Summary
This application note details the synthesis of Piperazine-functionalized SBA-15 (Pip-SBA-15) via a robust post-synthetic grafting strategy. Unlike physical impregnation, which suffers from amine leaching, this protocol employs a covalent anchoring method using (3-chloropropyl)trimethoxysilane (CPTMS) as a linker. This approach ensures high thermal stability and regenerability, making the material ideal for Carbon Capture, Utilization, and Storage (CCUS) and controlled drug delivery systems.
Key Performance Indicators (Typical):
-
Parent Surface Area: >700 m²/g[1]
-
Functionalized Surface Area: 300–450 m²/g
-
Pore Diameter: ~6–8 nm (Parent), ~4–5 nm (Functionalized)
-
Nitrogen Content: 1.5–2.5 mmol N/g
Scientific Rationale & Mechanism
The synthesis relies on the high density of silanol groups (Si-OH) on the surface of SBA-15. Direct reaction of piperazine with silica is inefficient due to the lack of reactive coupling groups. Therefore, a nucleophilic substitution pathway is engineered:
-
SBA-15 Synthesis: Block copolymer P123 acts as a structure-directing agent (SDA) in acidic media to form hexagonal mesopores.
-
Surface Activation (Chlorination): CPTMS reacts with surface silanols to form a chloropropyl monolayer.
-
Piperazine Anchoring: The secondary amine of piperazine attacks the terminal carbon of the propyl linker, displacing the chlorine atom (Sₙ2 reaction).
Figure 1: Reaction pathway for the covalent attachment of piperazine to the silica framework.
Materials & Reagents
-
Structure Directing Agent: Pluronic P123 (EO₂₀PO₇₀EO₂₀, MW ~5800).[2]
-
Silica Source: Tetraethyl orthosilicate (TEOS, 98%).
-
Linker: (3-Chloropropyl)trimethoxysilane (CPTMS, 97%).
-
Active Amine: Piperazine (anhydrous, 99%).
-
Solvents/Catalysts: Hydrochloric acid (HCl, 37%), Toluene (anhydrous), Ethanol (99%), Triethylamine (TEA).
Experimental Protocol
Phase 1: Synthesis of Parent SBA-15
Objective: Create the hexagonal mesoporous support.
-
Dissolution: Dissolve 4.0 g of Pluronic P123 in 30 mL of deionized water and 120 mL of 2 M HCl solution. Stir at 35°C until the solution is clear (approx. 4 hours).
-
Condensation: Add 8.5 g (approx. 9 mL) of TEOS dropwise under vigorous stirring.
-
Aging: Maintain stirring at 35°C for 20 hours.
-
Hydrothermal Treatment: Transfer the milky suspension to a Teflon-lined autoclave. Heat at 100°C for 24 hours under static conditions.
-
Note: Higher temperatures (up to 130°C) increase pore size but may reduce wall thickness.
-
-
Recovery: Filter the white solid, wash with 500 mL water, and dry at 80°C.
-
Calcination: Heat in a muffle furnace to 550°C (ramp rate 1°C/min) and hold for 6 hours to remove the P123 template.
Phase 2: Surface Activation (Cl-SBA-15)
Objective: Graft the chloropropyl linker.
-
Pre-treatment: Dry 1.0 g of calcined SBA-15 at 120°C under vacuum for 4 hours to remove physisorbed water.
-
Critical: Failure to dry will cause CPTMS to polymerize in solution rather than grafting to the surface.
-
-
Reaction: Disperse dried SBA-15 in 50 mL anhydrous toluene . Add 1.0 mL (approx. 5 mmol) of CPTMS .
-
Reflux: Reflux the mixture at 110°C for 24 hours under inert atmosphere (N₂ or Ar).
-
Purification: Filter the solid and wash extensively with toluene and ethanol to remove unreacted silane.
-
Drying: Dry at 60°C overnight. Product is Cl-SBA-15 .
Phase 3: Piperazine Tethering (Pip-SBA-15)
Objective: Nucleophilic substitution of Chlorine with Piperazine.
-
Dissolution: Dissolve 1.0 g of Piperazine in 40 mL of toluene/ethanol (1:1 v/v). Add 1.0 mL of Triethylamine (TEA) .
-
Role of TEA: Acts as a proton scavenger to neutralize the HCl byproduct, driving the equilibrium forward.
-
-
Addition: Add 1.0 g of Cl-SBA-15 to the solution.
-
Reflux: Reflux at 100°C for 24–48 hours.
-
Washing (Critical): Filter and Soxhlet extract with ethanol for 12 hours.
-
Why? Physical adsorption of piperazine is strong. Soxhlet extraction ensures only covalently bonded amines remain.
-
-
Final Drying: Vacuum dry at 60°C.
Characterization & Quality Control
Workflow Visualization
Figure 2: Step-by-step synthesis and functionalization workflow.
Standard Validation Data
| Technique | Parameter | Parent SBA-15 | Pip-SBA-15 | Interpretation |
| XRD (Low Angle) | d(100) Intensity | High, Sharp | Lower, Broader | Structure retained; intensity drop due to pore filling. |
| N₂ Physisorption | Surface Area (BET) | 700–900 m²/g | 300–450 m²/g | Successful grafting occupies pore volume. |
| N₂ Physisorption | Pore Diameter (BJH) | ~7.5 nm | ~5.5 nm | Reduction confirms internal lining of pores. |
| FTIR | 2900 cm⁻¹ Band | Absent | Present | C-H stretching from propyl/piperazine rings. |
| FTIR | 1550–1650 cm⁻¹ | Absent | Present | N-H bending vibrations. |
| TGA | Weight Loss (200-600°C) | < 2% | 15–25% | Quantitative measure of organic loading. |
Application: CO₂ Capture Protocol
Test Conditions: Fixed-bed adsorption column.
-
Activation: Pre-heat Pip-SBA-15 sample (100 mg) at 100°C under N₂ flow for 1 hour to remove moisture.
-
Adsorption: Cool to 25°C (or 40°C for flue gas simulation). Switch gas stream to 15% CO₂ / 85% N₂.
-
Measurement: Monitor effluent CO₂ concentration using a gas analyzer. Calculate capacity (mmol/g) based on breakthrough time.
-
Regeneration: Heat to 100°C under pure N₂.
-
Expected Capacity: 1.5 – 2.2 mmol CO₂/g (depending on amine loading).
References
-
Zhao, D., et al. (1998).[3] "Triblock Copolymer Syntheses of Mesoporous Silica with Periodic 50 to 300 Angstrom Pores."[4] Science, 279(5350), 548-552. Link
-
Mello, M. R., et al. (2011). "Amine-modified MCM-41 mesoporous silica for carbon dioxide capture." Microporous and Mesoporous Materials, 143(1), 174-179. (Provides foundational grafting protocols adaptable to SBA-15). Link
-
Hiyoshi, N., et al. (2005). "Adsorption characteristics of carbon dioxide on chemically modified SBA-15 with amino groups." Chemistry of Materials, 17(8), 5216-5224. Link
- Huang, H. Y., et al. (2011). "Piperazine-modified mesoporous silica for drug delivery." Journal of Solid State Chemistry. (General reference for piperazine-silica chemistry).
Sources
Surface Modification of Glass Slides with Piperazine Silane Coupling Agents: An Application Note and Protocol
Surface Modification of Glass Slides with Piperazine Silane Coupling Agents: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: Engineering Surfaces for Biological Interface
The ability to control the surface chemistry of substrates is a cornerstone of modern biomedical research and drug development. Glass, being optically transparent, chemically robust, and relatively inexpensive, remains a ubiquitous material for microscope slides, microarrays, and microfluidic devices. However, the native glass surface, rich in silanol (Si-OH) groups, is often not optimal for the stable immobilization of biomolecules or for facilitating specific cell-surface interactions.[1]
Surface modification via silanization addresses this limitation by covalently attaching a layer of organofunctional silanes, effectively creating a new surface with tailored chemical properties.[2] Among the diverse array of silane coupling agents, those bearing amino functionalities have been extensively used to introduce reactive primary amines for subsequent bioconjugation. This guide focuses on a specific class of amino-silanes: piperazine silane coupling agents .
Piperazine, a six-membered heterocycle containing two nitrogen atoms, offers unique structural and chemical properties.[3] Its incorporation into a silane coupling agent provides a surface with secondary and tertiary amines, which can influence the reactivity, charge, and steric availability of the functional groups.[4] This can be particularly advantageous in applications where controlling the spacing and orientation of immobilized molecules is critical. This document provides a comprehensive guide to the principles, protocols, and characterization of glass surfaces modified with piperazine silane coupling agents.
The Chemistry of Piperazine Silanization
The covalent attachment of piperazine silanes to a glass surface is a multi-step process driven by the reactivity of the silane's alkoxy groups with the surface silanols.[5]
-
Hydrolysis: In the presence of trace amounts of water, the alkoxy groups (e.g., methoxy or ethoxy) of the piperazine silane hydrolyze to form reactive silanol groups (Si-OH).
-
Condensation: These newly formed silanols on the piperazine silane molecule can then condense with the silanol groups present on the glass surface, forming stable siloxane bonds (Si-O-Si).[6]
-
Cross-linking: Adjacent silane molecules can also condense with each other, forming a cross-linked polysiloxane network on the surface, which enhances the stability of the coating.[7]
The piperazine moiety, being at the terminus of the organofunctional chain, remains oriented away from the surface, presenting its secondary and tertiary amine groups for further chemical reactions.
Diagram of the Piperazine Silanization Mechanism
Caption: The multi-step process of glass surface modification with a piperazine silane.
Experimental Protocol: Surface Modification of Glass Slides
This protocol provides a step-by-step guide for the surface modification of glass slides using a piperazine silane coupling agent, such as 3-piperazinopropylmethyldimethoxysilane.[4] The principles are adapted from established aminosilane protocols.[8]
Materials and Reagents
| Material/Reagent | Supplier Example |
| Glass microscope slides | Fisher Scientific |
| 3-Piperazinopropylmethyldimethoxysilane | Changfu Chemical[4] |
| Acetone, ACS grade | Sigma-Aldrich |
| Ethanol, 200 proof | Decon Labs |
| Toluene, anhydrous | Sigma-Aldrich |
| Piranha solution (7:3 H₂SO₄:H₂O₂) | Prepare fresh, with extreme caution |
| Deionized (DI) water (18 MΩ·cm) | Millipore |
| Nitrogen gas, high purity | Airgas |
| Staining jars and slide racks | Wheaton |
| Sonicator | Branson |
| Oven | VWR |
Safety Precautions: Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work in a certified chemical fume hood. Add the hydrogen peroxide to the sulfuric acid slowly.
Protocol Workflow
Diagram of the Experimental Workflow
Caption: A streamlined workflow for the piperazine silanization of glass slides.
Step-by-Step Methodology
-
Glass Slide Cleaning: a. Place glass slides in a slide rack and immerse in a staining jar containing acetone. b. Sonicate for 15 minutes. c. Decant the acetone and replace with ethanol. d. Sonicate for an additional 15 minutes. e. Rinse thoroughly with DI water.
-
Surface Activation (Piranha Etch): a. In a designated glass container within a fume hood, carefully prepare the piranha solution by slowly adding hydrogen peroxide to sulfuric acid. b. Immerse the cleaned and rinsed slide rack into the piranha solution for 30 minutes. The solution will become hot. c. Carefully remove the slide rack and rinse extensively with DI water to remove all traces of acid.
-
Drying: a. Dry the slides under a stream of high-purity nitrogen gas. b. Place the slides in an oven at 110°C for at least 1 hour to ensure a completely dry and activated surface.
-
Silanization: a. Prepare a 2% (v/v) solution of 3-piperazinopropylmethyldimethoxysilane in anhydrous toluene in a staining jar. b. Allow the slides to cool to room temperature and immediately immerse them in the silane solution. c. Incubate for 1-2 hours at room temperature with gentle agitation.
-
Post-Silanization Rinsing: a. Remove the slides from the silanization solution and rinse with fresh toluene to remove any unbound silane. b. Perform a final rinse with ethanol.
-
Curing: a. Dry the slides under a stream of nitrogen gas. b. Cure the slides in an oven at 110°C for 1 hour to promote covalent bond formation and cross-linking of the silane layer.[9]
-
Storage: a. Allow the slides to cool to room temperature. b. Store the functionalized slides in a desiccator to prevent atmospheric moisture from degrading the surface. The functionalized surface should be stable for several weeks when stored properly.[10]
Characterization of the Modified Surface
Validation of the surface modification is crucial for ensuring the reproducibility of downstream applications. Several analytical techniques can be employed to characterize the piperazine-functionalized glass surface.
| Characterization Technique | Information Provided | Expected Outcome for Piperazine Silanization |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the surface. | Appearance of a Nitrogen (N 1s) peak, confirming the presence of the piperazine group.[11] |
| Contact Angle Goniometry | Surface wettability and hydrophobicity/hydrophilicity. | A change in the water contact angle compared to the clean glass surface. The exact angle will depend on the density and orientation of the piperazine groups.[12] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific chemical bonds. | Characteristic peaks corresponding to the piperazine ring and the alkyl chain of the silane.[13] |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. | An increase in surface roughness may be observed, indicative of the silane layer formation.[14] |
Applications in Research and Drug Development
The unique properties of piperazine-functionalized surfaces open up a range of possibilities in biomedical research:
-
Biomolecule Immobilization: The secondary and tertiary amines of the piperazine moiety can be used as anchor points for the covalent attachment of proteins, antibodies, and nucleic acids. This is particularly relevant for the development of microarrays and biosensors.[8]
-
Cell Culture Studies: The surface chemistry can influence cell adhesion, proliferation, and differentiation. Piperazine-modified surfaces may provide a unique microenvironment for studying cell behavior.
-
Drug Delivery: The piperazine group can be a precursor for further chemical modifications, allowing for the attachment of drug molecules for controlled release studies.
-
Antimicrobial Surfaces: Piperazine derivatives have been investigated for their antimicrobial properties, suggesting the potential for creating surfaces that resist biofouling.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent surface modification | Incomplete cleaning of glass slides. | Ensure thorough cleaning with sonication and piranha etch. |
| Moisture contamination during silanization. | Use anhydrous solvents and perform silanization immediately after drying. | |
| Poor biomolecule immobilization | Low density of piperazine groups. | Optimize silane concentration and reaction time. |
| Inappropriate coupling chemistry. | Select a cross-linker that is compatible with secondary/tertiary amines. | |
| High background in fluorescence assays | Non-specific binding of reagents. | Include blocking steps (e.g., with BSA or casein) in your assay protocol. |
| Autofluorescence of the silane layer. | Check for autofluorescence before applying your assay and consider alternative imaging parameters. |
References
-
Metwalli, E., et al. (2006). Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates. Journal of Colloid and Interface Science, 298(2), 825-831. Available at: [Link]
-
Arslan, G., et al. (2006). Surface Modification of Glass Beads with an Aminosilane Monolayer. Turkish Journal of Chemistry, 30(3), 343-352. Available at: [Link]
-
Gelest Inc. (n.d.). Applying a Silane Coupling Agent. Available at: [Link]
-
Wang, Y., et al. (2015). Synthesis of Linear Piperazine/Polyether Functional Polysiloxane and Its Modification of Surface Properties on Cotton Fabrics. ACS Applied Materials & Interfaces, 7(13), 7385-7393. Available at: [Link]
-
McGovern, M. E., et al. (2023). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. ACS Omega, 8(40), 37169–37182. Available at: [Link]
-
Prochimia Surfaces. (2011). Silanes Surfaces Protocols - v.10.2011. Available at: [Link]
-
Sofi, F. A., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(29), 17768-17785. Available at: [Link]
-
Husseini, G. A., et al. (2003). The Silanization of the Surface by Dimethylchlorosilanes. Langmuir, 19(12), 5169-5171. Available at: [Link]
-
Popa, I. (2021). Surface Chemistry Protocol. Popa Lab. Available at: [Link]
-
Wang, W., et al. (2007). Two methods for glass surface modification and their application in protein immobilization. Colloids and Surfaces B: Biointerfaces, 60(2), 221-226. Available at: [Link]
-
Honghao Chemical Co. Ltd. (n.d.). Piperazine Silicone Oil Pt23. Available at: [Link]
-
Changfu Chemical. (n.d.). 3-Piperazinopropylmethyldimethoxysilane CAS 128996 12 3. Available at: [Link]
-
Schneider, J. K. (2023). Piperazine-Based Metallopolymers for Bioengineering Applications. eCommons. Available at: [Link]
-
Sachdev, D., et al. (2015). Piperazine functionalized mesoporous silica for selective and sensitive detection of ascorbic acid. Journal of Porous Materials, 22(6), 1545-1552. Available at: [Link]
-
ECOPOWER. (2022). Application of Silane Coupling Agent for Glass Fiber. Available at: [Link]
-
Seed, B. (2000). Basic Protocol: Silanizing Glassware. Current Protocols in Cell Biology, A.3E.1-A.3E.2. Available at: [Link]
-
Reddit. (2022). Advice about stability of functional groups on silica glass slides. r/chemistry. Available at: [Link]
- Google Patents. (2013). CN103483371A - Preparation and application of N-methyl piperazinyl silane coupling agent.
-
U.S. Department of Defense. (2003). Direct Formation of Silane Coupling Agents on Glass for Improved Composite Performance. Available at: [Link]
-
ResearchGate. (2016). Looking for protocols to functionalize glass surface?. Available at: [Link]
-
ResearchGate. (2018). Silane Coupling Agents And Glass Fibre Surfaces: A Perspective. Available at: [Link]
-
National Institutes of Health. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. Available at: [Link]
-
SID. (2020). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. Available at: [Link]
-
Silicone Surfactant. (2021). The use Method of Silane Coupling Agent and its Specific Application in the Adhesive Industry. Available at: [Link]
-
ResearchGate. (2020). Effect of Piperazine Functionalization of Mesoporous Silica Type SBA-15 on the Loading Efficiency of 2-Mercaptobenzothiazole Corrosion Inhibitor. Available at: [https://www.researchgate.net/publication/339460599_Effect_of_Piperazine_Functionalization_of_Mesoporous_Silica_Type_SBA-15_on_the_Loading_Efficiency_of_2-Mercaptobenzothiazole_Corrosion_Inhibitor]([Link]_ Silica_Type_SBA-15_on_the_Loading_Efficiency_of_2-Mercaptobenzothiazole_Corrosion_Inhibitor)
-
PubMed. (2023). Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes. Available at: [Link]
-
Wikipedia. (n.d.). Silanization. Available at: [Link]
-
Silico. (2009). Common Types of Silane Coupling Agents: Types & Applications. Available at: [Link]
-
ResearchGate. (2006). Surface Modification of Glass Beads with an Aminosilane Monolayer. Available at: [Link]
-
Semantic Scholar. (2006). Surface Modification of Glass Beads with an Aminosilane Monolayer. Available at: [Link]
Sources
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- 2. The application of silane coupling agent in a composite mate-Nanjing Feiteng Chemical Co., Ltd [feitengchem.com]
- 3. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Piperazinopropylmethyldimethoxysilane CAS 128996 12 3| Changfu Chemical [cfsilicones.com]
- 5. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
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- 8. Two methods for glass surface modification and their application in protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN103483371A - Preparation and application of N-methyl piperazinyl silane coupling agent - Google Patents [patents.google.com]
- 10. US6084096A - Triethylenediamine and piperazine synthesis using zeolite catalysts modified with a silicon-containing compound - Google Patents [patents.google.com]
- 11. surfmods.jp [surfmods.jp]
- 12. scribd.com [scribd.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Note: Optimal Solvent Engineering for Silanization with 3-(4-Methylpiperazin-1-yl)propyltriethoxysilane
Application Note: Optimal Solvent Engineering for Silanization with 3-(4-Methylpiperazin-1-yl)propyltriethoxysilane
This Application Note is structured to guide researchers through the precise surface modification using 3-(4-Methylpiperazin-1-yl)propyltriethoxysilane (MPP-TES).[1][2] It deviates from standard templates to focus on the specific physicochemical challenges posed by the bulky piperazine moiety and the triethoxy-silyl anchor.
[1][2]
Executive Summary & Mechanistic Insight[1][2][3][4]
The silanization of silica surfaces with 3-(4-Methylpiperazin-1-yl)propyltriethoxysilane (CAS: 67154-24-9) presents unique challenges compared to standard primary amines like APTES.[1][2] The molecule features a tertiary amine within a bulky piperazine ring.[2] This steric bulk significantly influences packing density, while the triethoxy anchor group requires specific hydrolysis conditions to prevent solution-phase polymerization.[1][2]
The "Piperazine Effect" on Solvent Choice
Unlike linear amino-silanes, the methylpiperazine headgroup creates a "mushroom" regime on the surface.[1][2]
-
Steric Hinderance: The projected area of the piperazine ring (~0.5 nm²) is larger than the silane anchor.[2] In poor solvents, the tails collapse, leading to disordered multilayers.[2]
-
Basicity: The tertiary amine acts as an internal base catalyst.[2] In unbuffered aqueous/alcohol systems, this accelerates uncontrolled condensation, resulting in rough, cloudy coatings.[2]
Therefore, solvent selection is binary based on application:
-
Anhydrous Toluene: Essential for Ordered Monolayers (e.g., biosensors, precise molecular imprinting).[2]
-
Ethanol/Water (95:5): Optimal for High-Loading Polymeric Coatings (e.g., chromatography stationary phases, drug delivery vehicles).[1][2]
Mechanistic Workflow (Graphviz Visualization)
The following diagram illustrates the competing pathways of surface grafting versus solution polymerization, controlled by solvent conditions.
Caption: Pathway divergence for MPP-TES silanization. Anhydrous conditions favor surface-limited monolayer formation, while aqueous alcohols promote bulk polymerization.[1][2]
Comparative Solvent Data
The following table summarizes the physicochemical outcomes of silanization in different media for triethoxysilanes.
| Parameter | Anhydrous Toluene | Ethanol/Water (95:5) | Aqueous (100% Water) |
| Mechanism | Surface-catalyzed hydrolysis (trace water) | Solution-phase hydrolysis & condensation | Rapid uncontrolled polymerization |
| Layer Type | Monolayer / Sub-monolayer | Polysiloxane Multilayer | Aggregated Clumps |
| Thickness | 0.8 – 1.5 nm | 5 – 50 nm (Tunable) | >100 nm (Inhomogeneous) |
| Roughness (RMS) | < 0.5 nm | 2.0 – 5.0 nm | High (Visible Haze) |
| Grafting Density | ~2.5 groups/nm² | >5 groups/nm² (entangled) | N/A |
| Best For | Biosensors, Surface Plasmon Resonance | Chromatography, Adsorbents | Not Recommended |
Protocol A: High-Fidelity Monolayer Deposition
Target Audience: Biosensor developers, Single-molecule imaging.[1][2]
Reagents
-
Silane: 3-(4-Methylpiperazin-1-yl)propyltriethoxysilane (≥95%).[1][2]
-
Substrate: Borosilicate glass, Silicon wafers, or Quartz.[2]
Step-by-Step Methodology
-
Substrate Activation (Critical):
-
Reaction Setup:
-
Incubation:
-
Washing (The "Grafting" Check):
-
Curing (The "Locking" Step):
Protocol B: High-Loading Polymeric Coating
Target Audience: Chromatography resin synthesis, Solid Phase Extraction (SPE).[1][2]
Reagents
Step-by-Step Methodology
-
Solvent Preparation:
-
Silane Hydrolysis:
-
Deposition:
-
Add the substrate (e.g., silica beads) to the solution.[2]
-
Agitate gently for 2 hours at Room Temperature.
-
-
Rinsing & Curing:
Characterization & Troubleshooting
Verification of Silanization
-
Contact Angle: A successful MPP-TES coating will shift the water contact angle from <10° (clean glass) to ~60–70° (moderately hydrophobic due to the propyl chain, but wettable due to amines).[2]
-
XPS (X-ray Photoelectron Spectroscopy): Look for the N1s peak.[2] The piperazine nitrogen will appear as a distinct component alongside the silicon signal.[2]
Troubleshooting Guide
| Issue | Cause | Solution |
| Cloudy Solution | Self-polymerization due to excess water or high pH.[1][2] | Use anhydrous toluene (Protocol A) or adjust pH to 4.5 (Protocol B).[1][2] |
| White Haze on Glass | Multilayer formation / Physisorbed aggregates.[1][2] | Sonicate vigorously in ethanol after deposition. Filter silane solution before use.[1] |
| Low Surface Coverage | Steric hindrance of piperazine ring.[1][2] | Increase reaction temperature to 60–80°C; Extend reaction time to 24h. |
References
-
Gelest, Inc. Hydrophobicity, Hydrophilicity and Silane Surface Modification.[2] Gelest Technical Brochures. Link
-
Liu, Y., et al. (2013).[2][7] Kinetics of (3-aminopropyl)triethoxylsilane (APTES) silanization of superparamagnetic iron oxide nanoparticles. Langmuir, 29(49), 15275-15282.[1][2][7] Link
-
Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques (Third Edition). Chapter 15 - Silane Coupling Agents. Academic Press.[1][2] Link[1]
-
Canfarotta, F., et al. (2023).[2] An Upgraded Protocol for the Silanisation of the Solid Phase for the Synthesis of Molecularly Imprinted Polymers.[6] MDPI, Nanomaterials.[2] Link
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- 4. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Kinetics of (3-aminopropyl)triethoxylsilane (APTES) silanization of superparamagnetic iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Functionalization of Metal Oxides with Basic Organosilane Coupling Agents
Application Note: Precision Functionalization of Metal Oxides with Basic Organosilane Coupling Agents
Topic: Functionalization of Metal Oxides with Basic Organosilane Coupling Agents Content Type: Detailed Application Note and Protocol
Abstract This guide details the protocol for modifying metal oxide surfaces (SiO₂, TiO₂, Al₂O₃, Fe₃O₄) with basic organosilanes, specifically focusing on amino-silanes like APTES (3-Aminopropyltriethoxysilane).[1][2][3] Unlike neutral silanes, basic silanes possess an autocatalytic amine moiety that accelerates hydrolysis and condensation, often leading to uncontrolled vertical polymerization. This document provides a rigorous, field-proven methodology to achieve reproducible, high-density monolayers while mitigating aggregation and multilayer formation.
Introduction: The Chemistry of Basic Silanization
Functionalizing metal oxides with basic organosilanes is a cornerstone of bioconjugation, chromatography, and drug delivery. The primary goal is to introduce a reactive amine handle (–NH₂) onto an inorganic surface.
The "Amine Catalysis" Paradox
The distinguishing feature of basic silanes (e.g., APTES, APDEMS) is the presence of a primary or secondary amine.
-
The Benefit: The amine group acts as an internal base catalyst, accelerating the hydrolysis of alkoxy groups (Si-OEt
Si-OH) and the subsequent condensation with surface hydroxyls. -
The Challenge: This catalytic activity is non-selective. In the presence of trace water, it promotes rapid self-condensation of silanes in the bulk solution, leading to the deposition of thick, irregular polysiloxane oligomers rather than a clean Self-Assembled Monolayer (SAM).
Mechanism of Action
The reaction proceeds through three distinct phases:
-
Hydrolysis: Alkoxy groups react with adventitious water to form silanols.
-
Physisorption: The amine group often hydrogen-bonds to surface hydroxyls (M-OH) "upside down," or the silanol H-bonds to the surface.
-
Condensation (Curing): Covalent bond formation (M-O-Si) and cross-linking (Si-O-Si).
Visualization of Mechanism
Figure 1: Mechanistic pathway of basic silane functionalization. Note the bifurcation at the hydrolysis stage where excess water leads to bulk polymerization.
Materials Selection & Preparation
Reagent Selection
Choosing the right silane is critical for controlling layer thickness.
| Reagent | Structure | Reactivity | Application |
| APTES | (3-Aminopropyl)triethoxysilane | Trifunctional | High stability, forms cross-linked networks. Prone to multilayers. |
| APTMS | (3-Aminopropyl)trimethoxysilane | Trifunctional | Faster hydrolysis than APTES (Methoxy > Ethoxy). Use for low-reactivity surfaces. |
| APDEMS | (3-Aminopropyl)diethoxymethylsilane | Difunctional | Lower cross-linking density. Better for flexible chains. |
| APDMES | (3-Aminopropyl)dimethylethoxysilane | Monofunctional | Gold Standard for Monolayers. Cannot cross-link; yields pure SAMs. |
Substrate Pre-treatment (Hydroxylation)
Silanes require surface hydroxyl groups (-OH) to anchor.
-
SiO₂ / Glass: Piranha clean (3:1 H₂SO₄:H₂O₂) for 30 min. Warning: Corrosive/Explosive.
-
TiO₂ / Al₂O₃: Oxygen Plasma (5 min, 100W) or UV/Ozone (20 min).
-
Fe₃O₄ (Magnetic Beads): Wash with 0.1M HNO₃ (briefly) or rely on native hydroxyls after thorough ethanol washing.
Protocol: Anhydrous Liquid-Phase Silanization
Objective: To deposit a covalently bound amine-terminated monolayer with minimal oligomerization.
Reagents
-
Solvent: Anhydrous Toluene (99.8%, stored over molecular sieves). Why Toluene? It is non-polar, which forces the polar silanol/amine groups to the surface, and it suppresses bulk polymerization compared to ethanol.
-
Silane: APTES (freshly distilled or opened under N₂).
-
Catalyst: None (The amine group is self-catalytic).
Step-by-Step Workflow
-
Preparation:
-
Dry the hydroxylated substrate (e.g., nanoparticles or slides) in a vacuum oven at 110°C for 1 hour to remove physisorbed water. Critical: Surface water causes polymerization; structural water (OH) is needed.
-
-
Reaction:
-
Prepare a 1% - 5% (v/v) solution of APTES in anhydrous toluene inside a glovebox or under a dry N₂ stream.
-
Immerse substrate/suspend particles.
-
Incubation:
-
Planar Surfaces: 1–2 hours at Room Temperature (RT).
-
Nanoparticles: Reflux at 80°C for 4–12 hours (Reflux promotes covalent bonding over H-bonding).
-
-
-
Washing (The "Desorption" Step):
-
Decant reaction solution.
-
Wash 2x with Toluene (removes unreacted silane).
-
Wash 1x with Ethanol (removes physisorbed oligomers).
-
Optional Sonication: For nanoparticles, mild sonication (1 min) helps dislodge aggregates.
-
-
Curing (The "Lock-in" Step):
Visual Workflow
Figure 2: Step-by-step workflow for anhydrous silanization ensuring covalent attachment and monolayer integrity.
Quality Control & Characterization
A self-validating protocol requires confirmation at each stage.
| Technique | Metric | Expected Result | Interpretation |
| Contact Angle | Wettability | 50° – 60° | Clean SiO₂ is <10°. A shift to ~60° confirms organic layer presence. |
| XPS | Binding Energy | N1s peak at ~399.8 eV (free amine) vs 401.5 eV (protonated) | Gold Standard. High 401 eV component indicates amine interacting with surface (backward orientation). |
| Ninhydrin Test | Colorimetry | Purple/Blue Color | Qualitative confirmation of accessible primary amines. |
| Zeta Potential | Surface Charge | +20 mV to +40 mV (at pH 7) | Shift from negative (oxide) to positive (amine) confirms coverage. |
The Ninhydrin Assay Protocol (Quick Check)
-
Prepare 1% Ninhydrin in ethanol.
-
Add a few drops to the treated substrate/particles.
-
Heat to 100°C for 2-3 mins.
-
Result: Deep blue (Ruhemann's purple) indicates high amine density. Yellow/Colorless indicates failure.
Troubleshooting & Optimization
Issue 1: Aggregation of Nanoparticles
-
Cause: Inter-particle cross-linking (Si-O-Si bridges between particles).
-
Solution: Use a monofunctional silane (APDMES) which cannot cross-link. Alternatively, increase solvent volume to dilute particles and reduce collision frequency.
Issue 2: "Backward" Orientation
-
Cause: The amine group H-bonds to the surface hydroxyls, leaving the ethoxy groups exposed to the solvent.
-
Solution:
-
Post-Baking: The 110°C cure step provides thermal energy to break the H-bond and allow the thermodynamic "flip" to the correct orientation.
-
Acidic Wash: A brief wash with dilute acetic acid can protonate amines, disrupting H-bonds with surface silanols.
-
Issue 3: White Haze on Surface (Multilayers)
-
Cause: Polymerization in solution due to excess water.
-
Solution: Ensure toluene is anhydrous.[6] Filter the silane solution (0.2 µm PTFE) before use to remove pre-formed polymers.
References
-
Vandenberg, E. T., et al. (1991). "Structure of 3-aminopropyltriethoxysilane on silicon oxide." Journal of Colloid and Interface Science. Link
-
Howarter, J. A., & Youngblood, J. P. (2006). "Optimization of silica silanization by 3-aminopropyltriethoxysilane." Langmuir. Link
-
Zhu, M., et al. (2012). "Surface modification of TiO2 nanoparticles with silane coupling agents." Applied Surface Science. Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Link
-
Pasternack, R. M., et al. (2008). "Surface Characterization of Amine-Functionalized Silica Nanoparticles." Langmuir. Link
Sources
- 1. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. Dual roles of 3-aminopropyltriethoxysilane in preparing molecularly imprinted silica particles for specific recognition of target molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 675 Surface functionalization of metal oxides [ouci.dntb.gov.ua]
- 5. matec-conferences.org [matec-conferences.org]
- 6. researchgate.net [researchgate.net]
reflux conditions for attaching methyl-piperazine silane to hydroxyl surfaces
reflux conditions for attaching methyl-piperazine silane to hydroxyl surfaces
Application Note: AN-702 Optimized Reflux Conditions for the Covalent Attachment of 3-(4-Methylpiperazin-1-yl)propyltrimethoxysilane to Hydroxyl-Rich Surfaces
Executive Summary
This guide details the physicochemical protocols for grafting 3-(4-Methylpiperazin-1-yl)propyltrimethoxysilane (MPPMS) onto hydroxyl-terminated surfaces (SiO₂, TiO₂, Al₂O₃). Unlike simple primary amines (e.g., APTES), the methyl-piperazine moiety presents unique steric bulk and basicity (pKₐ ≈ 9.8 and 5.6) that necessitate rigorous thermodynamic control during silanization.
This protocol prioritizes anhydrous toluene reflux to drive the condensation equilibrium toward covalent siloxane bond formation while minimizing vertical polymerization. A secondary "green" protocol using aqueous ethanol is provided for applications requiring high-density, polymeric functionalization.
Mechanistic Foundation
The attachment of MPPMS follows the hydrolytic deposition mechanism. However, the methyl-piperazine headgroup introduces a specific challenge: Steric Hindrance .
The bulky heterocyclic ring creates an entropic barrier to the ordered packing of the silane on the surface. Reflux conditions provide the necessary thermal energy (
-
Overcome the activation energy for the condensation of the methoxy groups with surface silanols.
-
Displace the reaction byproduct (methanol) via azeotropic distillation (in toluene), driving the equilibrium forward (Le Chatelier’s principle).
-
Promote the thermodynamic re-ordering of the monolayer to maximize packing density despite the bulky headgroup.
Diagram 1: Mechanistic Pathway of MPPMS Silanization
The following diagram illustrates the transition from hydrolysis to covalent locking.
Figure 1: Step-wise mechanism from precursor hydrolysis to stable covalent attachment. Note the critical role of heat (Reflux/Curing) in driving the final condensation step.
Experimental Protocols
Pre-Requisite: Surface Activation
Crucial Step:[1] Silanes cannot react with a "dead" surface. You must generate active hydroxyl (-OH) groups.
-
Glass/Quartz/Silicon: Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 min OR Oxygen Plasma (100W, 5 min).
-
Metal Oxides (Ti, Al): Solvent sonication followed by UV/Ozone treatment (20 min).
Protocol A: Anhydrous Toluene Reflux (Gold Standard)
Best for: Monolayers, Biosensors, High-Fidelity Coatings.
-
Preparation: In a glovebox or dry environment, prepare a 2% (v/v) solution of MPPMS in anhydrous toluene (99.8%).
-
Reactor Setup: Assemble a round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or Drierite) on top to prevent atmospheric moisture ingress.
-
Reflux:
-
Immerse activated substrates into the solution.[1]
-
Heat to 110°C (Toluene boiling point).
-
Maintain reflux for 12–24 hours . Note: The bulky piperazine group requires longer reaction times than linear amines to achieve maximum density.
-
-
Washing (Critical):
-
Remove substrates and immediately sonicate in fresh toluene (2x, 10 min) to remove physisorbed silanes.
-
Rinse with ethanol, then deionized water.
-
-
Curing: Bake substrates in an oven at 110°C for 1 hour . This step dehydrates the interface, converting hydrogen bonds into permanent covalent siloxane bonds [1].
Protocol B: Aqueous Alcohol (Green/Bulk)
Best for: High-loading applications (e.g., Chromatography stationary phases, Antibacterial coatings).
-
Preparation: Prepare a solution of 95% Ethanol / 5% Water . Adjust pH to 4.5–5.5 using acetic acid (catalyst).
-
Hydrolysis: Add 2-5% (v/v) MPPMS to the solution. Stir for 5 minutes to allow hydrolysis of methoxy groups into reactive silanols.
-
Reaction:
-
Washing: Rinse extensively with ethanol and water. Sonicate in ethanol to remove loose oligomers.
-
Curing: Bake at 110°C for 1 hour .
Workflow Visualization
Figure 2: Operational workflow for selecting between Anhydrous (Precision) and Aqueous (Bulk) protocols.
Characterization & Validation
To ensure the protocol was successful, compare your results against these standard metrics.
| Metric | Technique | Expected Result (MPPMS Surface) | Explanation |
| Hydrophobicity | Water Contact Angle | 55° – 65° | The methyl-piperazine group is moderately polar but more hydrophobic than clean glass (<10°). |
| Chemical Comp. | XPS (X-ray Photoelectron Spectroscopy) | N1s Peak @ ~400 eV | Distinct nitrogen signal confirms piperazine presence. Ratio of N:Si should be approx 2:1. |
| Layer Thickness | Ellipsometry | 0.8 – 1.2 nm | Theoretical monolayer thickness for MPPMS. Values >2nm indicate polymerization (Protocol B). |
| Stability | Acid/Base Soak | <5% change in CA | Covalent bonds (siloxane) resist hydrolysis; physisorbed layers will wash off. |
Troubleshooting
-
Problem: Cloudy film or white residue on the surface.
-
Cause: Bulk polymerization of the silane in solution (too much water) or incomplete washing.
-
Fix: Use Protocol A (Anhydrous). Ensure strict sonication during the wash step.
-
-
Problem: Low nitrogen signal on XPS.
-
Cause: Steric hindrance prevented dense packing.
-
Fix: Increase reflux time to 24 hours. Ensure the surface was "activated" (Piranha) immediately before reaction.
-
References
-
Arkles, B. (2014). Hydrophobicity, Hydrophilicity and Silanes.[2] Gelest, Inc. Link
-
Plueddemann, E. P. (1991). Silane Coupling Agents. Springer Science & Business Media. Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Link
-
Xie, Y., et al. (2019). Surface functionalization of bioactive glasses. Applied Surface Science. Link
-
Fadeev, A. Y., & McCarthy, T. J. (2000). Self-Assembly is not the Only Fashion: Covalently Attached Monolayers of Alkylsilanes on Silica and Alumina. Langmuir, 16(18), 7268–7274. Link
Sources
Technical Notes & Optimization
Technical Support Center: Stability Management for 4-Methyl-1-(3-triethoxysilylpropyl)-piperazine
Technical Support Center: Stability Management for 4-Methyl-1-(3-triethoxysilylpropyl)-piperazine
Introduction
You are accessing the technical support repository for 4-Methyl-1-(3-triethoxysilylpropyl)-piperazine . This guide addresses the critical instability inherent to amino-silanes: autocatalytic hydrolysis .
Unlike standard alkyl-silanes, this molecule contains two tertiary amine nitrogens within its piperazine ring and linker. These basic centers act as internal catalysts, dramatically accelerating the reaction between the ethoxysilyl groups and trace moisture. Without rigorous exclusion of water, the material will undergo irreversible polymerization (gelation) inside the storage container.
This guide provides the mechanistic understanding and field-proven protocols required to maintain reagent integrity.
Module 1: The Science of Instability
To prevent degradation, one must understand the "Vicious Cycle" of amino-silane storage. The degradation is not merely a reaction with air; it is a chain reaction catalyzed by the molecule itself.
The Autocatalytic Mechanism
In neutral silanes, hydrolysis is slow. However, the piperazine moiety in your molecule acts as a Brønsted base. It accepts protons from stray water molecules, generating highly nucleophilic hydroxide ions (
-
Moisture Ingress: Trace water enters via imperfect seals or permeable containers.
-
Base Catalysis: The piperazine nitrogen facilitates the attack of water on the silicon atom.
-
Hydrolysis: Ethoxy groups (
) are converted to Silanols ( ). -
Condensation: Silanols react with each other or remaining ethoxy groups to form Siloxane bonds (
). -
Oligomerization: This process repeats, increasing viscosity until the liquid turns into a gel or white solid.
Visualization of the Pathway
Figure 1.1: The autocatalytic degradation cycle. Note that the amine functionality (inherent to the molecule) accelerates the transition from liquid silane to solid polysiloxane.
Module 2: Storage & Handling Protocols
The following Standard Operating Procedures (SOPs) are mandatory for maintaining shelf-life >6 months.
Primary Storage SOP
| Parameter | Specification | Rationale |
| Atmosphere | Dry Nitrogen or Argon | Oxygen is benign, but atmospheric moisture (humidity) is the trigger. An inert blanket is non-negotiable. |
| Container | Amber Glass or Coated Steel | Plastics (PE/PP) are permeable to water vapor over time. Amber glass prevents UV degradation. |
| Seal | Teflon-lined Septum | Allows for needle withdrawal without exposing the bulk liquid to air. |
| Temperature | 2°C to 8°C (Refrigerated) | Lowers the kinetic energy of the hydrolysis reaction. Allow to warm to RT before opening to prevent condensation. |
| Desiccant | External Only | Store the bottle inside a secondary container (desiccator) with active desiccant (e.g., Drierite). |
Handling: The "Zero-Exposure" Technique
Never pour amino-silanes. Pouring introduces a massive surface area to humid air.
Protocol:
-
Equilibrate: Remove bottle from fridge and allow 1-2 hours to reach room temperature. Opening a cold bottle condenses atmospheric water immediately into the silane.
-
Purge: Insert a needle connected to an inert gas line (N2/Ar) into the septum to create positive pressure.
-
Withdraw: Use a dry, gas-tight syringe (glass or chemically resistant plastic) to withdraw the required volume.
-
Transfer: Inject directly into your reaction vessel (which should also be under inert gas).
-
Seal: If the septum is punctured multiple times, replace the cap or wrap heavily with Parafilm immediately.
Module 3: Troubleshooting & Diagnostics
Users often ask: "Is my silane still good?" Use this guide to evaluate material integrity.
Visual & Physical Diagnostics
| Symptom | Diagnosis | Action |
| Cloudiness / Haze | Early-stage hydrolysis. Insoluble oligomers are forming. | High Risk. Filter through a 0.45µm PTFE filter if used for non-critical coatings. Discard for synthesis. |
| Viscosity Increase | Significant oligomerization (molecular weight build-up). | Discard. The molarity is no longer accurate, and diffusion properties have changed. |
| White Precipitate | Advanced polymerization. | Discard. The material is chemically compromised. |
| Gel / Solid | Total failure. | Discard. Check storage seals and desiccant protocols. |
Quality Control Decision Tree
Figure 3.1: Decision logic for material validation. H-NMR is the gold standard for detecting hydrolysis byproducts (Ethanol).
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I store this silane in a polyethylene (PE) bottle?
-
A: Only for short periods (< 2 weeks). HDPE allows slow transmission of water vapor. For long-term storage, use glass, aluminum, or fluorinated plastics (FLPE). If you receive it in plastic, transfer it to a Schlenk flask or amber glass bottle for long-term storage [1].
Q2: I see a pressure buildup in the bottle. Is this normal?
-
A: No. Pressure buildup usually indicates hydrolysis is occurring, releasing Ethanol vapor (volatile) or potentially Hydrogen gas if contaminated with metals/acids (though less likely with this specific structure). Vent carefully into a fume hood and test the material [2].
Q3: Why did my silane turn yellow?
-
A: Amines are susceptible to oxidation. If the nitrogen blanket was compromised, oxygen can oxidize the piperazine ring, causing yellowing. While this may not affect the silane coupling efficiency directly, it indicates poor storage history and likely accompanying hydrolysis [3].
Q4: How do I clean the glass bottle for reuse?
-
A: Do not reuse bottles for silane storage unless you have the facilities to silanize the glass surface. Glass contains surface hydroxyls (
) that will react with fresh silane, "seeding" polymerization on the container walls. Use a fresh, dry bottle [4].
References
-
Shin-Etsu Silicone. (2025).[1][2][3] Silane Coupling Agents: Storage and Handling Guide.[4][5][6] Retrieved from
-
Gelest, Inc. (2008).[3][7] Silane Handling, Storage and Safety.[1][3][4][5][7][8][9][10][11][12] Gelest Technical Brochures. Retrieved from
-
Arkles, B. (2011). Hydrolytic Stability of Silane Coupling Agents.[4][5] Gelest Catalog & Technical Guide.
-
Smith, E. A., & Chen, W. (2008). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir, 24(21), 12405–12409. Retrieved from
-
Power Chemical Corporation. (2025).[3] Silane Coupling Agent Storage & Handling Guide.[4][5][6] Retrieved from
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
- 5. powerchemical.net [powerchemical.net]
- 6. uychem.com [uychem.com]
- 7. gelest.com [gelest.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. fishersci.com [fishersci.com]
- 10. safety.charlotte.edu [safety.charlotte.edu]
- 11. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 12. asiaiga.org [asiaiga.org]
Reference Data & Comparative Studies
Technical Comparison: Piperazine-Functionalized Silanes vs. Linear Amine Silanes for CO2 Capture
Technical Comparison: Piperazine-Functionalized Silanes vs. Linear Amine Silanes for CO2 Capture
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals (with applications in chemical engineering/environmental chemistry).
Executive Summary
The transition from liquid amine scrubbing to solid-supported amine adsorbents represents a critical evolution in Carbon Capture and Storage (CCS) technologies. While linear amine silanes like APTES (3-Aminopropyltriethoxysilane) have long served as the benchmark for functionalizing silica supports, Piperazine (PZ)-based silanes (often synthesized via chloropropyl-silane precursors) are emerging as superior alternatives for high-performance applications.
This guide provides an objective, data-backed comparison of these two distinct classes of silane surface modifiers. Our analysis reveals that while APTES offers synthetic simplicity, PZ-functionalized surfaces demonstrate superior oxidative stability , faster adsorption kinetics , and lower regeneration energy due to the steric and electronic properties of the cyclic diamine structure.
Mechanistic Divergence: Cyclic vs. Linear Amines
The core performance difference lies in the nucleophilicity and reaction stoichiometry of the functional groups.
Linear Amine Silanes (e.g., APTES, AEAPTMS)
-
Structure: Primary (
) or secondary ( ) linear chains. -
Mechanism: Under dry conditions, two amine groups are required to capture one CO
molecule, forming a stable carbamate and an ammonium species (Zwitterion mechanism).-
Stoichiometry: 0.5 mol CO
/ mol Amine (Dry).
-
-
Limitation: Strong inter-chain hydrogen bonding can form a dense network that inhibits CO
diffusion, slowing kinetics.
Piperazine-Functionalized Silanes (PZ-Silanes)
-
Structure: Cyclic secondary (
) diamine. -
Mechanism: The cyclic structure imposes steric constraints that prevent the formation of stable, deactivating urea byproducts—a common failure mode in linear amines. PZ acts as a potent rate promoter.[1][2]
-
Stoichiometry: Theoretically approaches 1.0 mol CO
/ mol Amine in the presence of moisture (bicarbonate formation) and retains high efficiency in dry conditions due to the formation of unstable carbamates that are easily regenerated.
-
-
Advantage: The "promoter effect" of PZ allows for rapid CO
uptake rates, often 2-3x faster than sterically unhindered primary amines.
Comparative Performance Analysis
The following data aggregates typical performance metrics on Mesoporous Silica (e.g., SBA-15 or MCM-41) supports.
Table 1: Performance Metrics of PZ-Silica vs. APTES-Silica
| Feature | APTES-Grafted Silica (Linear | Piperazine-Grafted Silica (Cyclic | Verdict |
| Adsorption Capacity (Dry) | 1.0 – 2.2 mmol/g | 1.8 – 4.4 mmol/g | PZ Wins (Higher amine efficiency) |
| Adsorption Kinetics | Moderate (Diffusion limited by H-bonding) | Fast (Rate promoter effect) | PZ Wins |
| Regeneration Energy | High (~3.5 - 4.0 GJ/t CO | Low (~2.5 - 3.0 GJ/t CO | PZ Wins (Weaker carbamate bond) |
| Oxidative Stability | Poor (Degrades to oximes/imines) | Excellent (Cyclic ring resists oxidation) | PZ Wins |
| Synthetic Complexity | Low (One-step grafting) | Moderate (Two-step grafting often required) | APTES Wins |
| Cost of Precursor | Low (Commodity chemical) | Moderate to High | APTES Wins |
Deep Dive: The Stability Factor
One of the most critical differentiators is oxidative degradation . Linear amines like APTES are susceptible to oxidative attack at the
Visualization of Chemical Pathways
The following diagram illustrates the structural and mechanistic differences between the two functionalization pathways.
Caption: Comparison of the direct grafting mechanism for APTES versus the two-step post-synthesis grafting for Piperazine, highlighting the resulting surface kinetics.
Experimental Protocols
To ensure reproducibility, we recommend the following validated protocols. The PZ synthesis uses a "Grafting-to" approach via a chloropropyl linker, which yields higher control over amine density than direct co-condensation.
Protocol A: Synthesis of Piperazine-Functionalized Silica (PZ-SBA-15)
This protocol creates a robust, covalently bonded PZ surface.
Reagents:
-
Calcined Mesoporous Silica (SBA-15 or MCM-41)
-
(3-Chloropropyl)trimethoxysilane (CPTMS)
-
Piperazine (Anhydrous)
-
Toluene (Dry), Ethanol, Triethylamine (Et
N)
Workflow:
-
Activation: Dry 1.0 g of Silica at
under vacuum for 4 hours to remove physisorbed water. -
Linker Grafting: Suspend silica in 50 mL dry toluene. Add 2.0 mL CPTMS. Reflux at
for 24 hours under inert atmosphere ( ). -
Wash 1: Filter and wash heavily with toluene and ethanol to remove unreacted silane. Dry at
. (Product: Cl-Silica). -
Amine Substitution: Disperse Cl-Silica in 50 mL toluene. Add 1.5 g Piperazine and 1.0 mL Triethylamine (acid scavenger). Reflux at
for 48 hours. -
Final Wash: Filter and Soxhlet extract with ethanol for 12 hours to remove physically adsorbed piperazine. Vacuum dry at
.
Protocol B: CO2 Adsorption Measurement (Gravimetric)
Self-Validation Check: Ensure baseline drift is <0.01% before starting.
Equipment: Thermogravimetric Analyzer (TGA)
-
Pre-treatment: Load ~10-15 mg of sample. Heat to
under flow (50 mL/min) for 60 mins to desorb moisture/pre-adsorbed gases. -
Adsorption: Cool to adsorption temperature (typically
, , or ). Switch gas to 100% CO (or 15% CO /85% N for flue gas simulation) at 50 mL/min. -
Equilibrium: Hold for 60-120 minutes until mass change stabilizes (
). -
Desorption (Regeneration): Switch back to
and ramp to . -
Calculation:
Experimental Workflow Visualization
Caption: End-to-end workflow from silica preparation to TGA performance validation.
References
-
Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science. Link
-
Sanz-Pérez, E. S., et al. (2016). Direct Air Capture of CO2 using Amine Functionalized Materials. Chemical Reviews. Link
-
Choi, S., et al. (2009). Adsorbent Materials for Carbon Dioxide Capture from Large Anthropogenic Point Sources. ChemSusChem. Link
-
Mello, M. R., et al. (2011). Amine-modified MCM-41 mesoporous silica for carbon dioxide capture. Microporous and Mesoporous Materials. Link
-
Dugas, R. E., & Rochelle, G. T. (2011). Absorption and desorption rates of carbon dioxide with monoethanolamine and piperazine. Energy Procedia. Link
Sources
Distinguishing Physisorbed vs. Chemisorbed Piperazine Silanes: A Comparative Guide for Researchers
Distinguishing Physisorbed vs. Chemisorbed Piperazine Silanes: A Comparative Guide for Researchers
<
For researchers, scientists, and drug development professionals working with surface modification, understanding the nature of the bond between a substrate and a silane coupling agent is paramount. The distinction between physisorption and chemisorption of piperazine silanes dictates the stability, durability, and ultimate performance of the modified surface. This guide provides an in-depth comparison of analytical techniques to definitively characterize the adsorption state of piperazine silanes, supported by experimental data and protocols.
The Critical Distinction: Physisorption vs. Chemisorption
At its core, the interaction between piperazine silanes and a substrate can be categorized into two primary modes:
-
Physisorption: A process mediated by weak intermolecular forces, such as van der Waals forces.[1][2] This interaction is reversible and characterized by a low enthalpy of adsorption, typically in the range of 20 to 40 kJ/mol.[1] Physisorbed layers are often multilayered and lack specificity.[3][4]
-
Chemisorption: Involves the formation of strong, covalent bonds between the silane and the substrate surface.[3][5] This process is generally irreversible and exhibits a much higher enthalpy of adsorption, ranging from 80 to 240 kJ/mol.[1] Chemisorption results in the formation of a durable, single monolayer.[3]
The silanization process itself involves the hydrolysis of the silane's alkoxy or chloro groups to form silanols, which then condense with hydroxyl groups on the substrate surface to form stable siloxane (Si-O-Substrate) bonds.[6][7][8] However, physisorbed silane molecules can also be present, either as unreacted monomers or as condensed polysiloxane layers that are not covalently bonded to the surface.[9] Distinguishing between these two states is crucial for optimizing surface modification protocols and ensuring the long-term stability of the functionalized material.
A Multi-Faceted Approach to Characterization
No single technique can provide a complete picture of the silane-substrate interface. A combination of spectroscopic and microscopic methods is essential for a comprehensive analysis. This guide will focus on four key techniques: X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), and Atomic Force Microscopy (AFM).
X-ray Photoelectron Spectroscopy (XPS): Probing the Chemical State
XPS is a highly surface-sensitive technique that provides information about the elemental composition and chemical bonding environment of the top few nanometers of a surface.[10][11] This makes it an invaluable tool for distinguishing between physisorbed and chemisorbed piperazine silanes.
Causality Behind Experimental Choices:
The power of XPS lies in its ability to detect subtle shifts in the binding energies of core-level electrons, which are indicative of changes in the chemical environment. For piperazine silanes, we are particularly interested in the N 1s and Si 2p core levels.
-
N 1s Core Level: The nitrogen atoms in the piperazine ring provide a unique spectroscopic handle. In a physisorbed state, the N 1s binding energy will be characteristic of the neutral piperazine molecule. Upon chemisorption, the interaction with the surface can lead to protonation or other electronic changes, resulting in a shift to higher binding energy.[12][13] For instance, a single N 1s peak around 399.3 ± 0.1 eV is typical for neutral amine groups, while protonated or quaternary nitrogen species can appear at higher binding energies, around 401.5 eV.[12][14][15]
-
Si 2p Core Level: The Si 2p spectrum can differentiate between the unreacted silane (Si-O-C) and the chemisorbed siloxane (Si-O-Si) linkages. The formation of Si-O-Si bonds with the substrate results in a shift to a higher binding energy compared to the Si-O-C bonds in the unreacted silane.
Experimental Protocol: XPS Analysis
-
Sample Preparation: Prepare the piperazine silane-modified substrate according to the desired protocol. For comparison, prepare a control sample with a physically deposited (e.g., drop-casted and dried under vacuum without curing) layer of the silane.
-
Instrumentation: Utilize a high-resolution XPS instrument with a monochromatic Al Kα X-ray source.
-
Data Acquisition: Acquire a survey spectrum to identify all elements present on the surface. Then, perform high-resolution scans of the C 1s, O 1s, N 1s, and Si 2p regions.
-
Data Analysis: Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV. Deconvolute the high-resolution spectra to identify the different chemical states of each element.
Data Presentation: Expected XPS Binding Energies
| Adsorption State | N 1s Binding Energy (eV) | Si 2p Binding Energy (eV) | Key Indicator |
| Physisorbed | ~399.0 - 400.5[14][16] | Lower BE (Si-O-C) | Dominant lower BE N 1s peak. |
| Chemisorbed | ~400.5 - 402.8[12][14] | Higher BE (Si-O-Si) | Presence of a higher BE N 1s component and a shift in the Si 2p peak. |
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption="XPS differentiation of adsorption states."
Fourier-Transform Infrared Spectroscopy (FTIR): Tracking Vibrational Changes
FTIR spectroscopy probes the vibrational modes of molecules. It is a powerful technique for identifying the formation and disappearance of specific chemical bonds during the silanization process.[17]
Causality Behind Experimental Choices:
The key to using FTIR is to monitor the vibrational bands associated with the silane's reactive groups and the substrate's surface functional groups.
-
Si-O-C and Si-OH Vibrations: The hydrolysis of the silane's alkoxy groups (Si-O-R) leads to the formation of silanol groups (Si-OH). The disappearance of Si-O-C stretching bands and the appearance of Si-OH bands indicate the initial hydrolysis step.
-
Si-O-Si Vibrations: The subsequent condensation reaction between silanol groups and the substrate's hydroxyl groups, or between adjacent silanol groups, results in the formation of siloxane (Si-O-Si) bonds.[18] The appearance and growth of a broad Si-O-Si stretching band, typically in the range of 1000-1100 cm⁻¹, is a strong indicator of chemisorption.[19]
-
Substrate-OH Vibrations: A decrease in the intensity of the free hydroxyl (e.g., Si-OH on a silica surface) stretching band of the substrate indicates that these groups have reacted with the silane.[20]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Use a substrate suitable for ATR-FTIR analysis (e.g., a silicon wafer or a germanium crystal). Obtain a background spectrum of the clean, unmodified substrate.
-
Silanization: Apply the piperazine silane solution to the substrate and allow the reaction to proceed for the desired time.
-
In-situ Monitoring (Optional): If possible, monitor the reaction in-situ to observe the changes in the vibrational bands in real-time.
-
Ex-situ Analysis: After the reaction, thoroughly rinse the substrate with an appropriate solvent (e.g., toluene or ethanol) to remove any physisorbed molecules and then dry it before acquiring the final spectrum.
Data Presentation: Key FTIR Vibrational Bands
| Adsorption State | Key Vibrational Bands (cm⁻¹) | Interpretation |
| Physisorbed | Prominent Si-O-C bands, minimal change in substrate -OH bands after rinsing. | Unreacted or weakly adsorbed silane. |
| Chemisorbed | Appearance of a strong, broad Si-O-Si band (~1000-1100 cm⁻¹), decrease in substrate -OH bands.[18][19] | Covalent bond formation with the substrate. |
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption="FTIR workflow for chemisorption analysis."
Thermogravimetric Analysis (TGA): Quantifying Adsorption Strength
TGA measures the change in mass of a sample as a function of temperature. This technique can be used to differentiate between physisorbed and chemisorbed species based on their different thermal stabilities.[9]
Causality Behind Experimental Choices:
Physisorbed molecules, being weakly bound, will desorb at lower temperatures compared to chemisorbed molecules, which are held by strong covalent bonds.[9]
-
Low-Temperature Weight Loss: Physisorbed piperazine silane monomers and oligomers will typically desorb at temperatures between 100-250°C.[9]
-
High-Temperature Weight Loss: Chemisorbed silanes will remain on the surface until higher temperatures, where the decomposition of the organic part of the molecule and the siloxane network occurs, typically above 250-400°C.[9][21]
Experimental Protocol: TGA
-
Sample Preparation: Use a powdered or particulate substrate to maximize surface area. Treat the substrate with the piperazine silane solution.
-
Instrumentation: Use a high-precision TGA instrument.
-
Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen) to a high temperature (e.g., 800°C).
-
Data Analysis: Analyze the resulting thermogram to identify the temperatures at which significant weight loss occurs. The derivative of the TGA curve (DTG) can help to precisely identify the decomposition temperatures.
Data Presentation: TGA Weight Loss Events
| Adsorption State | Temperature Range of Weight Loss (°C) | Interpretation |
| Physisorbed | 100 - 250[9] | Desorption of weakly bound silane. |
| Chemisorbed | > 250 - 400+[9] | Decomposition of covalently bound silane. |
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption="TGA for distinguishing adsorption strength."
Atomic Force Microscopy (AFM): Visualizing Surface Morphology
AFM provides topographical images of a surface at the nanoscale. While not a direct measure of chemical bonding, it can provide valuable information about the uniformity and thickness of the silane layer, which can be correlated with the mode of adsorption.[22]
Causality Behind Experimental Choices:
-
Chemisorbed Monolayers: A well-formed chemisorbed monolayer is expected to be relatively smooth and uniform, with a thickness corresponding to the length of a single silane molecule.[23]
-
Physisorbed Multilayers: Physisorption can lead to the formation of disordered multilayers or aggregates, resulting in a rougher surface with greater height variations.[22][24]
Experimental Protocol: AFM Imaging
-
Sample Preparation: Use a smooth, flat substrate (e.g., silicon wafer or mica). Prepare the silanized surface and a clean, unmodified control.
-
Instrumentation: Use an AFM operating in tapping mode to minimize damage to the soft silane layer.
-
Imaging: Acquire high-resolution images of both the control and the silanized surfaces.
-
Data Analysis: Measure the surface roughness (e.g., root-mean-square roughness) and the thickness of the silane layer by "scratching" a small area with the AFM tip and measuring the height difference.
Data Presentation: AFM Morphological Features
| Adsorption State | Surface Roughness | Layer Thickness | Morphology |
| Physisorbed | Higher | Variable, often > monolayer | Aggregates, islands, disordered multilayers.[22] |
| Chemisorbed | Lower, more uniform | Consistent with monolayer (~0.5-2 nm).[23] | Smooth, uniform layer.[25] |
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];
} caption="AFM for visualizing surface morphology."
Conclusion: A Self-Validating System for Confident Characterization
By employing a combination of XPS, FTIR, TGA, and AFM, researchers can build a self-validating system to confidently distinguish between physisorbed and chemisorbed piperazine silanes. The spectroscopic techniques (XPS and FTIR) provide direct evidence of chemical bond formation, while TGA offers quantitative information on the strength of the interaction. AFM complements these techniques by providing a visual representation of the resulting surface morphology. This comprehensive approach ensures the development of robust and reliable surface modification strategies, which is critical for applications ranging from biomaterials and drug delivery to advanced coatings and sensors.
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